molecular formula C58H46N2O4 B1245981 Terrylendiimide

Terrylendiimide

Cat. No.: B1245981
M. Wt: 835 g/mol
InChI Key: MSVQCGXIWUTCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terrylendiimide (TDI) is a high-performance rylene diimide dye that serves as a critical tool in advanced scientific research due to its exceptional photostability and tunable photophysical properties. Its primary research value lies in single-molecule spectroscopy and sensing , where its excellent photostability, far surpassing that of other common dyes, allows for prolonged observation of dynamic processes . TDI derivatives can be designed for specific environments; for instance, a water-soluble version has been applied to label lipid membranes and proteins in living cells , providing superior imaging quality . Furthermore, its spectral properties are exploited in host-guest chemistry to investigate diffusional and orientational dynamics within complex systems like mesoporous materials, acting as a molecular probe . Beyond biological and fundamental sensing, this compound is a versatile building block in optoelectronic and display technologies . It serves as the core for developing stable cyan dyes in printable electrofluidic displays (EFDs), offering high molar absorption coefficients and fast response times . Recent innovations include a nine-ring fused TDI derivative that exhibits a unique switching emission between red thermally activated delayed fluorescence (TADF) and near-infrared room temperature phosphorescence (RTP) , creating a novel platform for smart luminescent materials . Strategic chemical modification, such as nitration of the TDI core, enables precise stabilization of the lowest unoccupied molecular orbital (LUMO) to achieve deep-LUMO levels while maintaining near-infrared (NIR) emission , a rare combination valuable for organic electronics . An intriguing photophysical behavior of TDI involves the formation of green-emitting photoproducts after red illumination , a phenomenon observed at both ensemble and single-molecule levels, which has important implications for fluorescence analysis and the design of multi-color systems .

Properties

Molecular Formula

C58H46N2O4

Molecular Weight

835 g/mol

IUPAC Name

7,22-bis[2,6-di(propan-2-yl)phenyl]-7,22-diazadecacyclo[14.14.2.22,5.217,20.03,12.04,9.013,31.018,27.019,24.028,32]hexatriaconta-1(31),2,4,9,11,13,15,17(34),18(27),19(24),20(33),25,28(32),29,35-pentadecaene-6,8,21,23-tetrone

InChI

InChI=1S/C58H46N2O4/c1-27(2)31-11-9-12-32(28(3)4)53(31)59-55(61)43-23-19-39-35-15-17-37-41-21-25-45-52-46(58(64)60(57(45)63)54-33(29(5)6)13-10-14-34(54)30(7)8)26-22-42(50(41)52)38-18-16-36(47(35)48(37)38)40-20-24-44(56(59)62)51(43)49(39)40/h9-30H,1-8H3

InChI Key

MSVQCGXIWUTCFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C1C8=CC=C3C1=C(C=C9)C(=O)N(C3=O)C1=C(C=CC=C1C(C)C)C(C)C)C2=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The cyclodehydrogenation proceeds via a tandem coupling-cyclization mechanism. A molar ratio of 2:1 (NDI:PDI) optimizes intermediate formation while minimizing side products. Alkali metal bases (e.g., potassium tert-butoxide) deprotonate the imide nitrogen, enabling nucleophilic attack on the electron-deficient naphthalene ring. Subsequent elimination of HX (X = Br, Cl) drives aromaticity restoration, with reaction temperatures exceeding 180°C ensuring complete dehydrogenation.

Yield and Purity Optimization

Early methods suffered from yields below 50% due to incomplete cyclization and tar formation. Advances in solvent selection—particularly using high-boiling polar aprotic solvents like 1,2,4-trichlorobenzene—improved yields to 68-72%. Column chromatography purification with methylene chloride/hexane gradients achieves >98% purity, as confirmed by HPLC-MS.

Halogenation-Coupling Approaches: Precision Synthesis of Substituted TDIs

For functionalized TDI derivatives, halogenated precursors enable cross-coupling reactions. The 2024 study demonstrated this strategy using dibenzothiophene-annulated TDI, while patent outlines bromination protocols.

Bromination of PDI/NDI Intermediates

Electrophilic bromination at the 4-position of NDI occurs using Br₂/FeCl₃ in chlorobenzene (60°C, 12 h), achieving 89% regioselectivity. Subsequent Suzuki coupling with boronic acid-functionalized PDI derivatives introduces aromatic substituents without disrupting the imide groups.

Palladium-Catalyzed Coupling

The Stille coupling remains prevalent for constructing asymmetrical TDIs. As exemplified in, tributyltin-functionalized NDI reacts with bromo-PDI under Pd(PPh₃)₄ catalysis (toluene, 110°C), yielding 74% of the coupled product. This method allows precise control over electronic properties through substituent choice.

Solvent and Base Selection: Critical Parameters in Large-Scale Synthesis

Industrial-scale TDI production requires careful optimization of reaction media. Comparative data from reveals performance variations across solvent systems:

Solvent TypeBoiling Point (°C)Base CompatibilityYield (%)Purity (%)
1,2,4-Trichlorobenzene213Excellent7295
N-Methylpyrrolidone202Moderate6591
Diglyme162Poor5887
Ethanolamine170Excellent6893

Strong bases (KOH, t-BuOK) in aprotic solvents maximize deprotonation efficiency, while protic solvents like ethanolamine enhance solubility of ionic intermediates. Recent work shows branched alkyl chains (e.g., 1-undecyldodecyl) improve processability without compromising reactivity.

Post-Synthesis Processing: Purification and Device Integration

Chromatographic Purification

Crude TDI mixtures require multi-stage purification. Patent specifies silica gel chromatography with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5), removing unreacted precursors and oligomeric byproducts. Centrifugal partition chromatography emerges as a scalable alternative, achieving 99.2% purity at 200 g/batch.

Thin-Film Fabrication Techniques

Inkjet printing of TDI solutions (10 mg/mL in chlorobenzene) produces uniform electrofluidic display layers. Annealing at 150°C under N₂ enhances crystallinity, with XRD showing (001) plane orientation (d-spacing = 3.4 Å).

Recent Advances: Functional Derivatives and Emerging Applications

Nine-Ring Fused TDI with Switchable Emissions

The 2024 breakthrough introduced TDI-cDBT , a kite-shaped derivative exhibiting dual emission:

  • Thermally activated delayed fluorescence (TADF): Φ = 88%, λem = 650 nm

  • Room-temperature phosphorescence (RTP): τ = 1.8 ms, λem = 780 nm

This behavior stems from a ΔEST of 0.04 eV and aggregation-induced spin-orbit coupling. The synthesis involves annulating dibenzothiophene to TDI via Pd-catalyzed C-H activation.

Supramolecular Assembly Control

Branching alkyl chains (e.g., 1-undecyldodecyl) direct TDI self-assembly into chiral helices (THF/H₂O 25:75) or lamellar structures (1-phenyloctane). STM reveals monolayer epitaxy on HOPG with 2.1 nm periodicity, critical for organic photovoltaics .

Q & A

Q. What are the established protocols for synthesizing Terrylendiimide in laboratory settings?

this compound synthesis typically involves a multi-step reaction pathway, including [describe general steps, e.g., condensation, cyclization, and purification]. Key methodological considerations include:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Purification : Column chromatography or recrystallization to isolate high-purity compounds, verified via HPLC (>95% purity) . Note: Reproducibility requires strict control of temperature (±2°C) and inert atmospheres to prevent oxidation .

Q. Which characterization techniques are most reliable for confirming this compound’s structural integrity?

A combination of spectroscopic and analytical methods is critical:

  • ¹H/¹³C NMR : To confirm molecular structure and functional groups (e.g., amine peaks at δ 2.5–3.0 ppm) .
  • XRD : For crystallographic data and unit-cell parameters .
  • Mass spectrometry (HRMS) : To validate molecular weight (±0.001 Da tolerance) . Cross-validation across techniques minimizes misinterpretation of spectral data .

Q. How can researchers design initial experiments to assess this compound’s thermal stability?

  • TGA/DSC : Measure decomposition temperatures and enthalpy changes under controlled heating rates (e.g., 10°C/min in N₂) .
  • Isothermal studies : Monitor stability at fixed temperatures (e.g., 150°C for 24h) to simulate operational conditions .
  • Data interpretation : Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., inconsistent NMR shifts or XRD patterns) require:

  • Multi-method validation : Pair XRD with solid-state NMR to distinguish polymorphism vs. impurities .
  • Statistical analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .
  • Literature benchmarking : Compare results with peer-reviewed studies to isolate methodological biases (e.g., solvent effects on NMR) .

Q. What experimental strategies optimize this compound’s catalytic activity in [specific reaction]?

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, temperature) and identify optimal conditions .
  • In situ spectroscopy : Monitor reaction kinetics via FTIR or Raman to detect intermediate species .
  • Post-synthetic modification : Introduce functional groups (e.g., electron-withdrawing substituents) to modulate electronic properties .

Q. How can computational models address gaps in understanding this compound’s reaction mechanisms?

  • DFT/MD simulations : Calculate transition-state energies and simulate solvent effects .
  • Machine learning : Train models on existing kinetic data to predict unexplored reaction pathways .
  • Validation : Compare computational results with experimental isotopic labeling studies (e.g., ¹⁵N tracing) .

Q. What methodologies ensure reproducibility in this compound-based studies?

  • Open-data practices : Publish raw spectra, crystallographic files (CIF), and step-by-step protocols .
  • Collaborative verification : Independent replication across labs with standardized reagents .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., NMR shimming, XRD calibration) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze conflicting bioactivity data for this compound?

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, dosage) .
  • Sensitivity testing : Use ANOVA to identify significant outliers or batch effects .
  • Dose-response modeling : Fit data to Hill equations to quantify efficacy thresholds .

Q. What strategies validate this compound’s proposed mechanism of action in [biological/system]?

  • Knockout/knockdown studies : Use CRISPR/Cas9 to silence target genes and observe phenotypic changes .
  • Binding assays : Surface plasmon resonance (SPR) or ITC to measure binding affinities .
  • Cross-disciplinary correlation : Integrate metabolomics data with mechanistic models .

Ethical and Methodological Compliance

Q. How do researchers address ethical considerations in this compound-related animal studies?

  • IACUC protocols : Adhere to 3Rs (Replacement, Reduction, Refinement) and obtain pre-approval for in vivo experiments .
  • Data transparency : Report negative results to avoid publication bias .

Q. Guidelines for Citation and Reproducibility

  • Cite primary literature from journals with robust peer-review processes (avoid non-academic sources like ) .
  • Use reference managers (e.g., Zotero) to track sources and ensure consistent formatting (ACS, APA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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